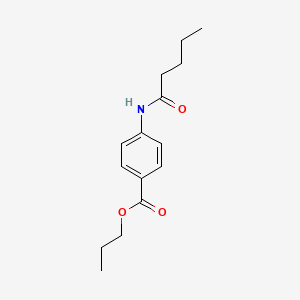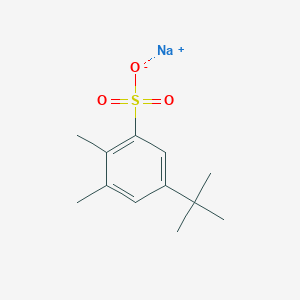
propyl 4-(pentanoylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-(pentanoylamino)benzoate, also known as PPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPB is a derivative of benzoic acid and is commonly used as a tool compound to investigate the function of various ion channels and transporters in cells.
科学的研究の応用
Propyl 4-(pentanoylamino)benzoate has been used extensively in scientific research as a tool compound to investigate the function of various ion channels and transporters in cells. propyl 4-(pentanoylamino)benzoate can selectively block the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is important for regulating salt and water transport in epithelial cells. propyl 4-(pentanoylamino)benzoate has also been shown to inhibit the activity of the human equilibrative nucleoside transporter 1 (hENT1), which is involved in the uptake of nucleoside analog drugs used in cancer therapy.
作用機序
Propyl 4-(pentanoylamino)benzoate exerts its effects by binding to specific sites on ion channels and transporters, thereby blocking their activity. For example, propyl 4-(pentanoylamino)benzoate binds to a specific site on the CFTR channel, which prevents chloride ions from passing through the channel pore. This results in decreased salt and water transport in epithelial cells, which can have important physiological effects.
Biochemical and Physiological Effects:
propyl 4-(pentanoylamino)benzoate has been shown to have a number of biochemical and physiological effects in cells. For example, propyl 4-(pentanoylamino)benzoate can reduce the activity of the CFTR channel, which can lead to decreased salt and water transport in epithelial cells. This can have important implications for diseases such as cystic fibrosis, where abnormal CFTR function can lead to thick, sticky mucus in the lungs and other organs. propyl 4-(pentanoylamino)benzoate has also been shown to inhibit the activity of hENT1, which can affect the uptake of nucleoside analog drugs used in cancer therapy.
実験室実験の利点と制限
Propyl 4-(pentanoylamino)benzoate has a number of advantages as a tool compound for scientific research. For example, propyl 4-(pentanoylamino)benzoate is highly selective for specific ion channels and transporters, which allows researchers to investigate the function of these proteins in cells. propyl 4-(pentanoylamino)benzoate is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to the use of propyl 4-(pentanoylamino)benzoate in lab experiments. For example, propyl 4-(pentanoylamino)benzoate can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, propyl 4-(pentanoylamino)benzoate may have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of potential future directions for the use of propyl 4-(pentanoylamino)benzoate in scientific research. For example, propyl 4-(pentanoylamino)benzoate could be used to investigate the role of CFTR in other tissues and organs besides the lungs. propyl 4-(pentanoylamino)benzoate could also be used to investigate the function of other ion channels and transporters in cells, and to develop new drugs that target these proteins. Additionally, propyl 4-(pentanoylamino)benzoate could be used in combination with other compounds to investigate complex signaling pathways in cells. Overall, propyl 4-(pentanoylamino)benzoate is a valuable tool compound for scientific research and has the potential to advance our understanding of a wide range of biological processes.
合成法
Propyl 4-(pentanoylamino)benzoate can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-aminobenzoic acid with pentanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with propyl iodide to yield propyl 4-(pentanoylamino)benzoate. The overall yield of this synthesis method is typically around 50%.
特性
IUPAC Name |
propyl 4-(pentanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-5-6-14(17)16-13-9-7-12(8-10-13)15(18)19-11-4-2/h7-10H,3-6,11H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPIKYDOYUXDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B4934743.png)
![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4934749.png)
![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4934752.png)
![1-[6-(4-fluorophenoxy)hexyl]pyrrolidine](/img/structure/B4934755.png)

![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)propanamide](/img/structure/B4934764.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4934778.png)
![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934780.png)


![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4934799.png)


![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934816.png)